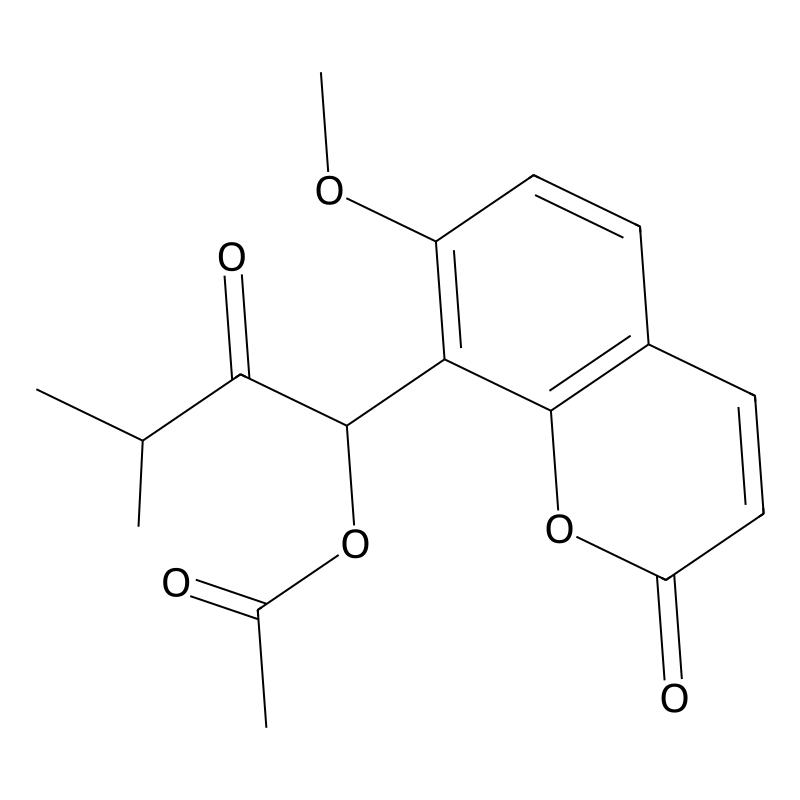

Hainanmurpanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hainanmurpanin is a naturally occurring coumarin compound identified and isolated from plants of the *Murraya* genus, such as *Murraya exotica* L.. As a specific phytochemical, its procurement and application are often considered in the context of other co-occurring coumarins, primarily meranzin and phebalosin, which are frequently extracted from the same botanical source material. This guide focuses on the key processability and purity factors that differentiate Hainanmurpanin from these closely related, and often more abundant, structural analogs.

Substituting Hainanmurpanin with more abundant co-extracted coumarins like meranzin or phebalosin is impractical for targeted research due to significant differences in process yields and achievable purity from a standardized workflow. A process designed for isolating the higher-yield compounds will not deliver an equivalent quantity or quality of Hainanmurpanin, as its relative natural abundance is substantially lower. Therefore, applications requiring the specific molecular structure of Hainanmurpanin necessitate its targeted procurement, as crude mixtures or fractions enriched for other analogs are not suitable substitutes.

Lower Recovery Yield in a Standardized Co-Purification Process

In a published multi-step preparative process starting from 900 mg of a concentrated extract of *Murraya exotica* L., the final yield of Hainanmurpanin was 103.2 mg. This is less than half the yield of its co-purified analogs, meranzin (244.7 mg) and phebalosin (255.4 mg), under identical process conditions.

| Evidence Dimension | Final Compound Yield |

| Target Compound Data | 103.2 mg (Hainanmurpanin) |

| Comparator Or Baseline | Meranzin: 244.7 mg; Phebalosin: 255.4 mg |

| Quantified Difference | 58% lower yield than Meranzin; 60% lower yield than Phebalosin |

| Conditions | Preparative isolation from 900 mg of a *Murraya exotica* L. leaf extract concentrate via a two-step high-speed countercurrent chromatography (HSCCC) process. |

This significant yield difference directly impacts the cost of production and scalability, justifying procurement of the specific compound when its unique structure is required for research.

Differential Purity Profile from a Standardized Multi-Compound Isolation Method

From the same preparative isolation workflow, Hainanmurpanin was purified to a final purity of 97.66%. In contrast, the co-isolated compounds meranzin and phebalosin achieved higher purities of 99.36% and 98.64%, respectively.

| Evidence Dimension | Achievable Purity |

| Target Compound Data | 97.66% (Hainanmurpanin) |

| Comparator Or Baseline | Meranzin: 99.36%; Phebalosin: 98.64% |

| Quantified Difference | 1.7% lower purity than Meranzin; 1.0% lower purity than Phebalosin |

| Conditions | Final purity determined after a two-step high-speed countercurrent chromatography (HSCCC) process from a *Murraya exotica* L. extract. |

For applications requiring certified reference materials or high-purity standards for quantitative analysis, this inherent difference in achievable purity from a standard process is a critical procurement consideration.

Development of Phytochemical Reference Standards

As a distinct, lower-abundance compound within *Murraya* extracts, Hainanmurpanin is essential for creating a comprehensive analytical standard panel. Its procurement is necessary for developing and validating quantitative methods (e.g., HPLC, UPLC) to accurately profile the chemical composition of *Murraya exotica* raw materials or finished products.

Structure-Activity Relationship (SAR) Studies

For researchers investigating the biological activities of coumarins, the specific procurement of Hainanmurpanin is required to assess its individual contribution to the overall bioactivity of the plant extract. It allows for direct, unambiguous comparison against its more abundant structural analogs like meranzin and phebalosin, which is impossible to achieve with a crude mixture.

Benchmark for Selective Extraction/Synthesis Process Development

Given its lower natural yield in standard co-extraction processes, Hainanmurpanin serves as an ideal target molecule for process chemists aiming to develop novel, selective isolation techniques or total synthesis routes. Procuring the purified compound is a prerequisite for use as an analytical target to benchmark the efficiency and selectivity of these new methods.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Dates

Explore Compound Types